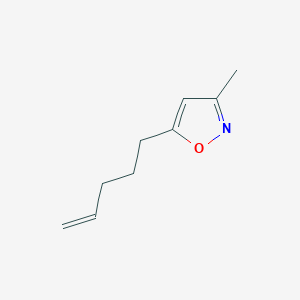
3-Methyl-5-pent-4-enyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-pent-4-enyl-1,2-oxazole is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-pent-4-enyl-1,2-oxazole is not well understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of fungal and bacterial cells.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 3-Methyl-5-pent-4-enyl-1,2-oxazole. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Methyl-5-pent-4-enyl-1,2-oxazole in lab experiments is its potent antifungal and antibacterial activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Direcciones Futuras
Several future directions can be explored in the field of scientific research related to 3-Methyl-5-pent-4-enyl-1,2-oxazole. One of the potential directions is the development of new drugs based on the chemical structure of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-Methyl-5-pent-4-enyl-1,2-oxazole can be achieved through several methods. One of the commonly used methods is the reaction of 3-methyl-2-buten-1-ol and ethyl oxalate in the presence of a base catalyst. This reaction leads to the formation of 3-Methyl-5-pent-4-enyl-1,2-oxazole in good yields.
Aplicaciones Científicas De Investigación
3-Methyl-5-pent-4-enyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
130628-71-6 |
|---|---|
Nombre del producto |
3-Methyl-5-pent-4-enyl-1,2-oxazole |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-methyl-5-pent-4-enyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3 |
Clave InChI |
NNNBCOJAYCVWRU-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCC=C |
SMILES canónico |
CC1=NOC(=C1)CCCC=C |
Sinónimos |
Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



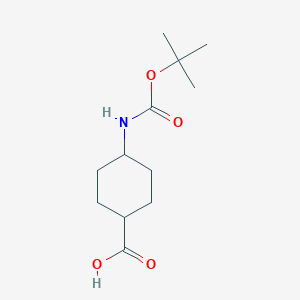
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
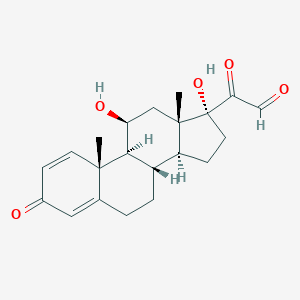
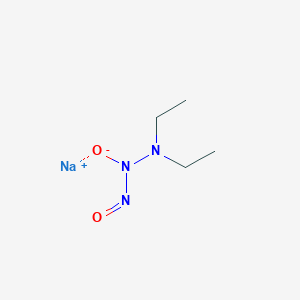
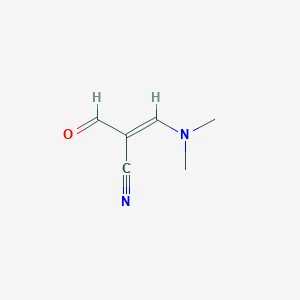
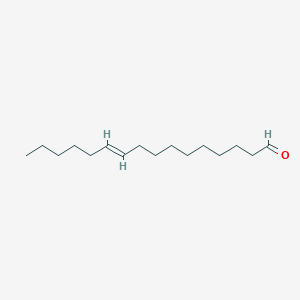
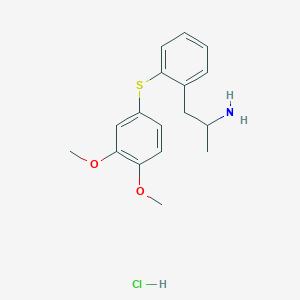
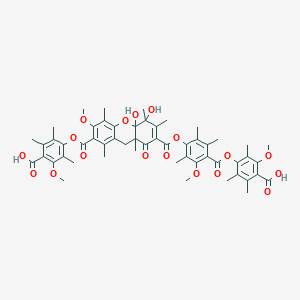
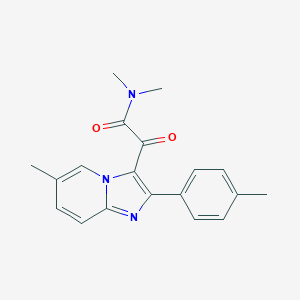
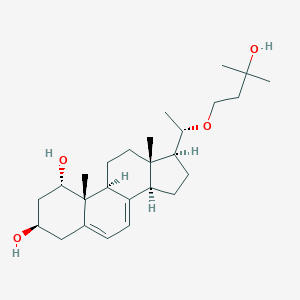
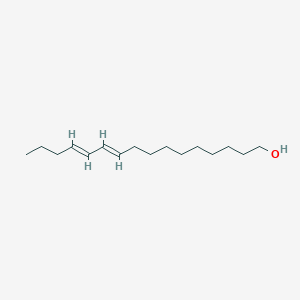
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
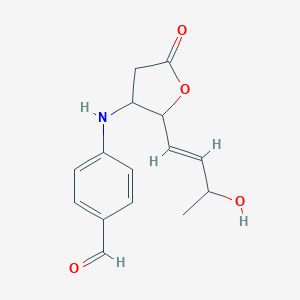
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)